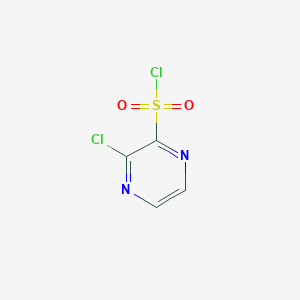
3-Chloropyrazine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2ClN2O2S. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a sulfonyl chloride group at the second position of the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazine-2-sulfonyl chloride typically involves the chlorination of pyrazine-2-sulfonyl chloride. One common method includes the reaction of pyrazine-2-sulfonic acid with phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out by adding PCl5 to a solution of pyrazine-2-sulfonic acid in a stepwise manner, ensuring that the reaction proceeds smoothly and efficiently .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using microchannel reactors. This method involves the rapid diazotization of 3-aminopyrazine with isoamyl nitrite, followed by the reaction with thionyl chloride to produce the desired compound. The use of microchannel reactors allows for continuous operation, improved safety, and higher yields .
化学反応の分析
Types of Reactions
3-Chloropyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as benzylamines are commonly used in substitution reactions. The reaction typically occurs in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride group to a sulfonamide group.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Reduced Sulfonamide Compounds: Formed through reduction reactions.
科学的研究の応用
3-Chloropyrazine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules, including antimicrobial and antiviral agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloropyrazine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
類似化合物との比較
Similar Compounds
3-Chloropyrazine-2-carboxamide: Another derivative of pyrazine with a carboxamide group instead of a sulfonyl chloride group.
Pyrazine-2-sulfonyl chloride: Lacks the chlorine atom at the third position.
Uniqueness
3-Chloropyrazine-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyrazine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and scientific research .
特性
CAS番号 |
1211583-97-9 |
|---|---|
分子式 |
C4H2Cl2N2O2S |
分子量 |
213.04 g/mol |
IUPAC名 |
3-chloropyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |
InChIキー |
QELLFVPWUTYQBS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=N1)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


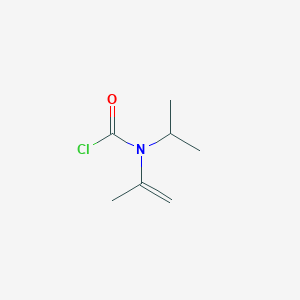
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

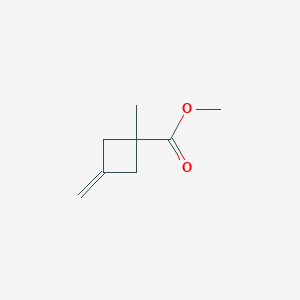
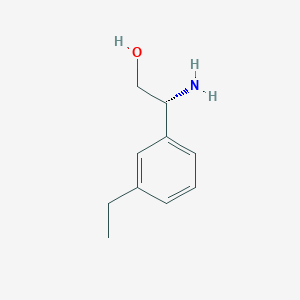


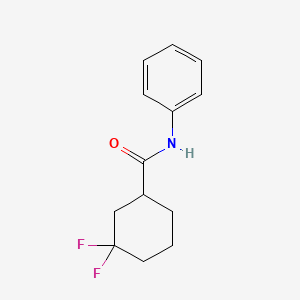
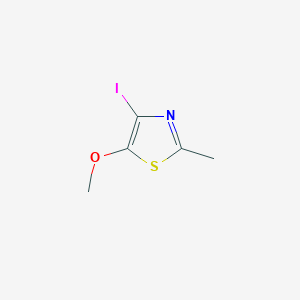
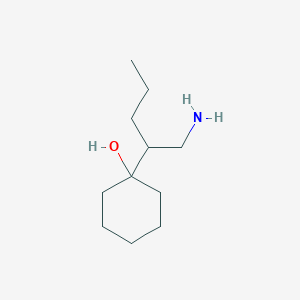
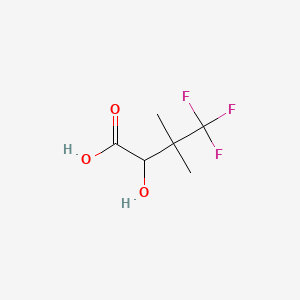
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
